
7-Benzyl-6-hydrazinyl-7h-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-6-hydrazinyl-7H-purine is a purine derivative characterized by a benzyl group at the N7 position and a hydrazinyl substituent at the C6 position. Purines are heterocyclic aromatic organic compounds with a wide range of biological and chemical applications, including roles in nucleic acid metabolism and kinase inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-6-hydrazinyl-7H-purine typically involves the alkylation of 6-hydrazinylpurine with benzyl halides. The reaction is carried out in a biphasic system, often using liquid-liquid or liquid-solid interphase catalysis. Quaternary ammonium salts or crown ethers like 18-crown-6 are commonly used as catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process typically involves recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-6-hydrazinyl-7H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purines .
Scientific Research Applications
Anticancer Applications
Mechanism of Action
Purine analogues, including 7-benzyl-6-hydrazinyl-7H-purine, are known to interfere with nucleic acid metabolism, which can inhibit cancer cell proliferation. The structural similarity to natural purines allows these compounds to act as competitive inhibitors in various biochemical pathways.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 2 µM to 5 µM, indicating potent antiproliferative activity .
- Structural Activity Relationship (SAR) : Research focused on modifying the hydrazinyl group has shown that certain substitutions enhance the anticancer efficacy of the compound. For instance, introducing electron-withdrawing groups at specific positions on the benzyl ring improved binding affinity to target enzymes involved in cancer cell growth .
Antiviral Applications
Mechanism of Action
this compound has been investigated for its antiviral properties, particularly against RNA viruses. The compound's ability to mimic nucleotides allows it to interfere with viral replication processes.
Case Studies
- HCV Inhibition : A study reported that modifications of this compound showed effectiveness against Hepatitis C Virus (HCV) by inhibiting the viral polymerase. The derivatives demonstrated a significant reduction in viral load in treated cell cultures .
- Influenza Virus : Another investigation highlighted the compound's ability to inhibit influenza virus replication through interference with the viral RNA synthesis machinery. This was evidenced by reduced plaque formation in infected cell monolayers .
Biochemical Research Applications
Enzyme Inhibition Studies
The compound has been utilized in biochemical assays to study its effects on various enzymes involved in nucleotide metabolism. By acting as an inhibitor, it provides insights into enzyme kinetics and regulatory mechanisms within cellular systems.
Data Table: Biological Activities of this compound
Mechanism of Action
The mechanism of action of 7-Benzyl-6-hydrazinyl-7H-purine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound also participates in signaling pathways by acting as a ligand for certain receptors, influencing cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares key structural analogs of 7-Benzyl-6-hydrazinyl-7H-purine, focusing on substituents and physicochemical properties:
Key Differences and Implications
Reactivity :
- The hydrazinyl group in this compound enables Schiff base formation and metal chelation, unlike the chloro group in 7-benzyl-6-chloro-7H-purine, which is more suited for nucleophilic aromatic substitution .
- Sulfanyl substituents (e.g., in 6-(benzylsulfanyl)-7-ethyl-7H-purine) introduce sulfur’s redox activity and larger atomic radius, impacting steric interactions .
Amino (C6: -NH2) or hydrazinyl groups improve water solubility relative to chloro or sulfanyl substituents .
Synthetic Accessibility :
- 7-Substituted purines are typically synthesized via cyclization of imidazole precursors or substitution reactions. For example, 7-benzyl-6-chloro-7H-purine (CAS 1928-77-4) is a precursor for further functionalization at C6 . Hydrazinyl derivatives may be synthesized via hydrazine substitution of chloro intermediates .
Properties
CAS No. |
13516-49-9 |
---|---|
Molecular Formula |
C12H12N6 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
(7-benzylpurin-6-yl)hydrazine |
InChI |
InChI=1S/C12H12N6/c13-17-12-10-11(14-7-15-12)16-8-18(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2,(H,14,15,17) |
InChI Key |
AYXUVDMYJQUMAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.